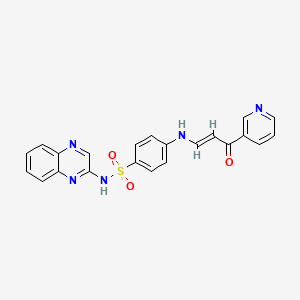
N,N'-bis(3-phenylpropyl)butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(3-phenylpropyl)butanediamide is a fatty amide.
Applications De Recherche Scientifique
1. Anion Recognition and Binding
N,N'-bis(3-phenylpropyl)butanediamide derivatives have shown promise in anion recognition studies. N,N′-diarylalkanediamides, closely related compounds, were synthesized from aliphatic dicarboxylic acids and studied for their anion binding capabilities in solvents like DMSO and acetonitrile. These studies, focusing on selective fluoride recognition by similar compounds, are significant for developing new sensors and recognition systems (Wagner-Wysiecka & Łukasik, 2012).
2. Coordination Polymers and Metal Ion Interactions
Research on coordination polymers using similar compounds as ligands provides insight into metal ion interactions and structural versatility. A study using bis(3-pyridyl)butanediamide with metal ions like Cu(II) and Cd(II) revealed how such ligands can influence the formation of one-dimensional and two-dimensional networks, emphasizing the potential of these compounds in material science (Suman et al., 2014).
3. Synthesis of Novel Compounds and Their Applications
The versatility of N,N'-bis(3-phenylpropyl)butanediamide derivatives extends to the synthesis of novel compounds with potential applications. For instance, the synthesis of metal complexes with 2-Phenyl-N,N'-bis(pyridin-4-ylcarbonyl)butanediamide ligand demonstrated its role in creating compounds with enhanced antifungal activity, highlighting its potential in medicinal chemistry and drug design (Shiekh et al., 2014).
4. Self-Assembly in Supramolecular Chemistry
The self-assembly properties of compounds related to N,N'-bis(3-phenylpropyl)butanediamide are also of interest. For example, bis(imidazolium) cations based on butanediamide structures have been shown to form [2]pseudorotaxanes with pillar[5]arene, indicating potential applications in the design of molecular machines and dynamic systems (Li et al., 2010).
Propriétés
Nom du produit |
N,N'-bis(3-phenylpropyl)butanediamide |
|---|---|
Formule moléculaire |
C22H28N2O2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
N,N'-bis(3-phenylpropyl)butanediamide |
InChI |
InChI=1S/C22H28N2O2/c25-21(23-17-7-13-19-9-3-1-4-10-19)15-16-22(26)24-18-8-14-20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2,(H,23,25)(H,24,26) |
Clé InChI |
WSBDCQQEFPJAKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCC(=O)NCCCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CCCNC(=O)CCC(=O)NCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[[1-(2-Methoxy-5-methylphenyl)-5-tetrazolyl]thio]methyl]-1,3-benzothiazole](/img/structure/B1224390.png)

![Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B1224393.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide](/img/structure/B1224396.png)
![1-[4-[4-[[6-Bromo-2-(3-pyridinyl)-4-quinolinyl]-oxomethyl]-1-piperazinyl]phenyl]ethanone](/img/structure/B1224398.png)
![3-hydroxy-5-nitro-2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine](/img/structure/B1224399.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B1224400.png)
![4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1224401.png)
![2,4-dimethyl-N-[[4-(4-morpholinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1224402.png)
![2-[[5-(3-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B1224403.png)
![N-[[3-(2-oxazolo[4,5-b]pyridinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224405.png)
